![molecular formula C14H15N2O4S2- B12086433 Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
Disulfide,bis[(4-nitrophenyl)methyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, bis[(4-nitrophenyl)methyl] is an organic compound with the molecular formula C12H8N2O4S2. It is also known as bis(4-nitrophenyl) disulfide. This compound is characterized by the presence of two nitrophenyl groups connected by a disulfide bond. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[(4-nitrophenyl)methyl] typically involves the oxidation of thiols. One common method is the reaction of 4-nitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol at room temperature. The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of disulfide, bis[(4-nitrophenyl)methyl] can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, bis[(4-nitrophenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
Disulfide, bis[(4-nitrophenyl)methyl] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stability due to its ability to form disulfide bridges.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages.
Mécanisme D'action
The mechanism of action of disulfide, bis[(4-nitrophenyl)methyl] involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges. This interaction is essential for the proper folding and stability of many proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfide, bis(4-methyl-2-nitrophenyl): Similar structure but with methyl groups instead of hydrogen atoms on the phenyl rings.
Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains fluorine and methyl groups, adding different chemical properties.
Uniqueness
Disulfide, bis[(4-nitrophenyl)methyl] is unique due to its specific combination of nitro groups and disulfide bond. This combination imparts distinct chemical reactivity and stability, making it valuable in various applications, particularly in the study of disulfide bond formation and cleavage.
Propriétés
Formule moléculaire |
C14H15N2O4S2- |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-hydroxy-4-[[[4-[hydroxy(oxido)amino]phenyl]methyldisulfanyl]methyl]benzeneamine oxide |
InChI |
InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1 |
Clé InChI |
OSKZJXQZARUMCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)
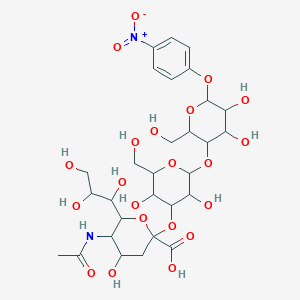
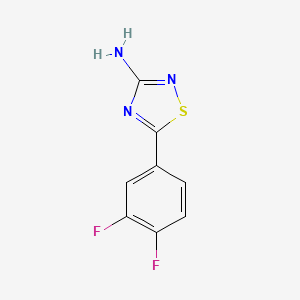
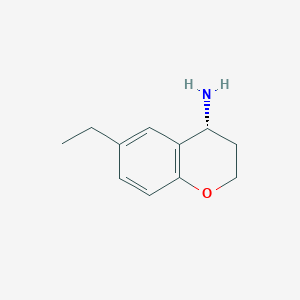
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
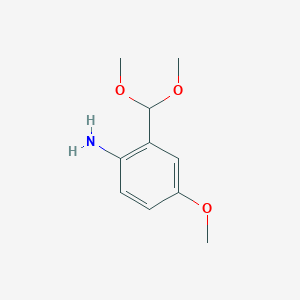
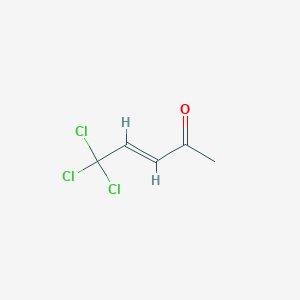


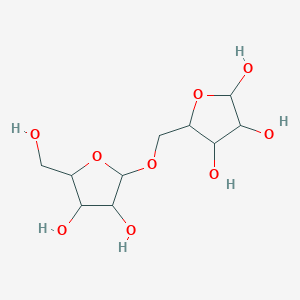

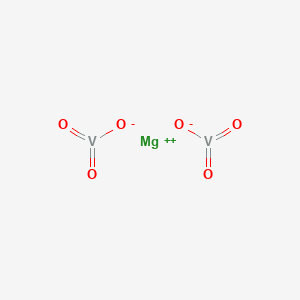
![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)
